5-(2-Fluorophenyl)thiophene-2-carbaldehyde (CAS 886508-80-1) is a highly specialized biaryl building block utilized extensively in the synthesis of advanced optoelectronic materials and conformationally restricted pharmaceutical intermediates. Featuring a reactive formyl group for downstream condensations (e.g., Knoevenagel, Wittig) and an ortho-fluorinated phenyl ring coupled to a thiophene core, this compound is primarily procured for its unique stereoelectronic profile. The presence of the ortho-fluorine atom induces significant inductive electron withdrawal and enables non-covalent intramolecular interactions, making it an essential precursor for applications requiring precise HOMO/LUMO tuning, enhanced π-conjugation, and high metabolic stability [1].
Substituting 5-(2-Fluorophenyl)thiophene-2-carbaldehyde with its unsubstituted counterpart (5-phenylthiophene-2-carbaldehyde) or the para-fluoro isomer (5-(4-fluorophenyl)thiophene-2-carbaldehyde) fundamentally compromises downstream material performance. The ortho-fluorine is critical for inducing an intramolecular F···S or F···H non-covalent interaction, which planarizes the biaryl system and locks its conformation. Generic substitution with a para-fluoro or unsubstituted analog results in a larger inter-ring dihedral angle, which disrupts π-conjugation, blue-shifts the absorption spectrum, and alters the electrochemical reduction potential. In medicinal chemistry, the loss of this ortho-fluoro 'conformational lock' drastically increases the entropic penalty upon receptor binding and exposes the molecule to rapid CYP450-mediated ortho-oxidation, rendering generic alternatives unviable for precise structure-activity relationship (SAR) targeting [1].
The defining structural advantage of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is its ability to maintain a highly planar conformation compared to other isomers. X-ray crystallographic and DFT studies of downstream derivatives demonstrate that the ortho-fluorine engages in stabilizing non-covalent interactions (F···S or F···H), restricting the inter-ring dihedral angle to <15°. In contrast, the 5-(4-fluorophenyl)thiophene-2-carbaldehyde comparator lacks this stabilization, resulting in a twisted conformation with a dihedral angle of 25–30°. This enhanced planarity in the 2-fluoro target directly translates to a more extended effective conjugation length, which is critical for achieving red-shifted absorption in push-pull chromophores [1].
| Evidence Dimension | Inter-ring dihedral angle (biaryl twist) |
| Target Compound Data | <15° (highly planar due to F···S/F···H locking) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)thiophene-2-carbaldehyde (~25–30°) |
| Quantified Difference | Reduction of dihedral angle by >10°, significantly enhancing π-orbital overlap. |
| Conditions | DFT calculations (B3LYP/6-31G*) and solid-state XRD of synthesized push-pull derivatives. |
Procurement of the ortho-fluoro isomer is essential for synthesizing organic photovoltaics and NLO dyes where maximum π-conjugation and narrow optical bandgaps are required.
For applications in organic electronics, the electron-withdrawing nature of the precursor is vital for ambient stability. Electrochemical analysis of materials synthesized from 5-(2-Fluorophenyl)thiophene-2-carbaldehyde reveals that the strong inductive effect of the ortho-fluorine lowers both the HOMO and LUMO energy levels by approximately 0.15 eV compared to materials derived from the unsubstituted 5-phenylthiophene-2-carbaldehyde. This stabilized LUMO level facilitates more efficient electron injection and significantly improves the resistance of the resulting n-type or ambipolar semiconductors to oxidative degradation in air [1].
| Evidence Dimension | LUMO energy level shift |
| Target Compound Data | LUMO lowered by ~0.15 eV |
| Comparator Or Baseline | Unsubstituted 5-phenylthiophene-2-carbaldehyde baseline |
| Quantified Difference | 0.15 eV stabilization of frontier molecular orbitals. |
| Conditions | Cyclic voltammetry (CV) of corresponding Knoevenagel condensation products in acetonitrile. |
Buyers developing air-stable organic semiconductors must select the 2-fluoro precursor to achieve the deep LUMO levels necessary for environmental stability.
In pharmaceutical development, the 2-fluoro substitution serves as a critical conformational lock. Binding affinity assays for kinase inhibitor scaffolds derived from these aldehydes show that the 5-(2-Fluorophenyl)thiophene-2-carbaldehyde precursor yields active pharmaceutical ingredients (APIs) with superior target affinity. By pre-organizing the biaryl system into the bioactive conformation, the entropic penalty of binding is minimized. Comparative assays demonstrate that derivatives of the 2-fluoro precursor often exhibit a 2- to 5-fold lower IC50 against target kinases compared to their unsubstituted 5-phenylthiophene analogs, while simultaneously blocking the metabolically vulnerable ortho-position from CYP450 oxidation [1].
| Evidence Dimension | In vitro target affinity (IC50) and metabolic stability |
| Target Compound Data | 2- to 5-fold reduction in IC50; blocked ortho-oxidation |
| Comparator Or Baseline | Unsubstituted 5-phenylthiophene-2-carbaldehyde derivatives |
| Quantified Difference | Significant enhancement in binding affinity and extended half-life. |
| Conditions | In vitro kinase inhibition assays and human liver microsome (HLM) stability tests. |
For drug discovery procurement, this specific isomer is non-negotiable for maintaining high Structure-Activity Relationship (SAR) fidelity and metabolic robustness.
The reactive formyl group undergoes efficient Knoevenagel condensation with cyanoacetic acid or similar acceptors. The locked, highly planar 2-fluorophenylthiophene core maximizes light-harvesting efficiency and broadens the absorption spectrum, making it the preferred precursor for high-performance photovoltaic dyes[1].
Utilized as a rigidified biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors. The ortho-fluorine maintains the required binding conformation, minimizes the entropic penalty upon target engagement, and prevents rapid metabolic degradation via ortho-oxidation [1].
Acts as a critical building block for conjugated polymers and small molecules. The inductive electron-withdrawing effect of the ortho-fluorine deepens the HOMO/LUMO levels of the resulting materials, ensuring the electrochemical stability required for n-type or ambipolar organic field-effect transistors (OFETs) operating in ambient conditions [1].